N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that combines an indole moiety with a quinoxaline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinoxaline intermediates:
Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoxaline Intermediate: The quinoxaline derivative can be prepared by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.
These intermediates are then coupled through a series of reactions involving acylation and substitution to form the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors for better control over reaction conditions, employing green chemistry principles to minimize waste, and ensuring the availability of high-purity starting materials. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoxaline rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinoxaline moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the indole ring, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The indole and quinoxaline moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide may exhibit unique biological activities due to the presence of the chloro substituent on the indole ring. This substituent can influence the compound’s binding affinity and specificity for its molecular targets, potentially enhancing its therapeutic efficacy.
Properties
Molecular Formula |
C21H19ClN4O2 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-21(28)26(19-5-3-2-4-18(19)25-13)12-20(27)23-9-8-14-11-24-17-7-6-15(22)10-16(14)17/h2-7,10-11,24H,8-9,12H2,1H3,(H,23,27) |
InChI Key |
HYMQQDHCEBDJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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